GPR35 Antagonism: Target Compound Is Inactive (IC₅₀ > 100 µM) Versus the Reference Antagonist CID2745687 (Ki = 12.8 nM, IC₅₀ = 160 nM)
In a BRET-based GPR35 antagonism assay employing a SPASM sensor format with 300 µM zaprinast as agonist, the target compound (ECBD entry EOS90530) was classified as inactive, meaning its IC₅₀ exceeded 100 µM—the predefined inactivity threshold for this assay platform [1]. By contrast, the reference GPR35 antagonist CID2745687 (CAS 264233-05-8) exhibits a Ki of 12.8 nM against GPR35 and an IC₅₀ of approximately 160 nM for blocking zaprinast-mediated receptor activation in a dynamic mass redistribution assay [2]. This represents a greater than 625-fold difference in potency at the lower bound (100 µM vs. 160 nM) and a greater than 7,800-fold difference relative to the binding Ki.
| Evidence Dimension | GPR35 antagonism potency |
|---|---|
| Target Compound Data | IC₅₀ > 100 µM (classified as inactive) |
| Comparator Or Baseline | CID2745687: Ki = 12.8 nM; IC₅₀ ≈ 160 nM (zaprinast-mediated activation) |
| Quantified Difference | >625-fold (IC₅₀ lower bound); >7,800-fold (Ki comparison) |
| Conditions | BRET-based SPASM sensor assay; human/mouse GPR35; 300 µM zaprinast agonist; positive control 10 µM CID2745687; inactivity threshold: IC₅₀ > 100 µM [1] |
Why This Matters
This negative result provides a definitive exclusion criterion: if GPR35 antagonism is the intended pharmacological objective, this compound is unequivocally unsuitable and CID2745687 or other nanomolar-potency antagonists must be procured instead.
- [1] ECBD Assay EOS300038. GPR35 antagonism. BRET-based SPASM sensor. Agonist: 300 µM zaprinast. Positive control: 10 µM CID2745687. IC₅₀ inactivity threshold: >100 µM. Entry EOS90530 result: inactive. https://ecbd.eu/assays/EOS300038 (accessed 2026-05-13). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. CID2745687 Ligand Page. Ki: 12.8 nM (GPR35); MW: 395.12; XLogP: 4.43; TPSA: 112.11 Ų. https://www.guidetoimmunopharmacology.org/GRAC/LigandDisplayForward?ligandId=9741 (accessed 2026-05-13). View Source
